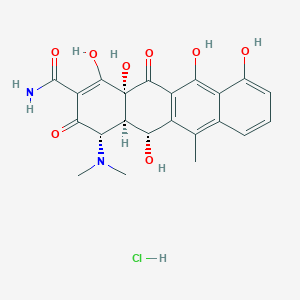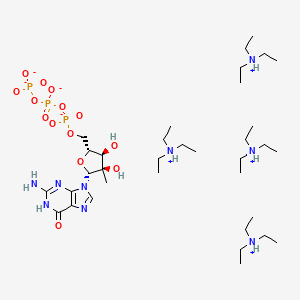
N,N'-Diphenylethylenediamine Dihydrochloride
Vue d'ensemble
Description
N,N’-Diphenylethylenediamine Dihydrochloride is a chemical compound with the molecular formula C14H16N2.2ClH . It is also known as 1,2-Dianilinoethane Dihydrochloride . It is used in research and development .
Molecular Structure Analysis
The molecular structure of N,N’-Diphenylethylenediamine Dihydrochloride is represented by the linear formula C6H5NHCH2CH2NHC6H5 . The molecular weight of the compound is 285.22 .Chemical Reactions Analysis
N,N’-Diphenylethylenediamine can be used to prepare nickel (II) chelates to study their chemical reactivities . It can also be used to prepare N-heterocyclic carbene (NHC) adducts by reacting with substituted benzaldehydes . It serves as a starting material to prepare substituted cyclic poly (methyl methacrylate)s .Physical And Chemical Properties Analysis
N,N’-Diphenylethylenediamine is a powder with a melting point of 65-67 °C (lit.) . The InChI key of the compound is NOUUUQMKVOUUNR-UHFFFAOYSA-N .Applications De Recherche Scientifique
Preparation of Nickel (II) Chelates
This compound is used to prepare nickel (II) chelates to study their chemical reactivities. Chelation of nickel (II) ions with this ligand can lead to complexes that are useful in understanding the coordination chemistry and reactivity of nickel .
Synthesis of N-Heterocyclic Carbene (NHC) Adducts
By reacting with substituted benzaldehydes, N,N’-Diphenylethylenediamine Dihydrochloride can be used to prepare N-heterocyclic carbene adducts. These adducts have applications in catalysis and as intermediates in organic synthesis .
Production of Substituted Cyclic Poly(Methyl Methacrylate)s
As a starting material, this compound is utilized to prepare substituted cyclic poly(methyl methacrylate)s, which are important in polymer research and material science .
Formation of Crystalline Imidazolidines
1,2-Dianilinoethane forms crystalline imidazolidines with aldehydes in the presence of acetic acid (AcOH). This reaction is significant in the synthesis of heterocyclic compounds .
N-Donating Ligand
It serves as an N-donating ligand in coordination chemistry, which is essential for creating complexes with metals that have various applications, including catalysis and materials science .
Trapping Agent for Aldehydes
This compound can be used as a trapping agent for aldehydes, which is useful in analytical chemistry for the detection and quantification of aldehyde compounds .
Safety and Hazards
Orientations Futures
N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation . For example, (cymene)Ru(S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin . This suggests potential future directions for the use of N,N’-Diphenylethylenediamine Dihydrochloride in similar reactions.
Mécanisme D'action
Mode of Action
It’s known that it can form crystalline imidazolidines with aldehydes in the presence of acoh . It acts as an N-donating ligand and can be used as a trapping agent for aldehydes .
Biochemical Pathways
It’s known that it can participate in various organic synthesis reactions, such as organic deamination reactions and amination reactions of aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Propriétés
IUPAC Name |
N,N'-diphenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQQPQUBSZGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659884 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diphenylethylenediamine Dihydrochloride | |
CAS RN |
99590-70-2 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)



![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
